molecular formula C7H8O B12993874 4-Cyclopropylbut-3-yn-2-one

4-Cyclopropylbut-3-yn-2-one

Cat. No.: B12993874
M. Wt: 108.14 g/mol
InChI Key: BFNWGEBEOCYOEI-UHFFFAOYSA-N
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Description

4-Cyclopropylbut-3-yn-2-one is an organic compound with the molecular formula C7H8O. It is characterized by a cyclopropyl group attached to a butynone backbone. This compound is of interest in organic chemistry due to its unique structure, which combines a strained cyclopropyl ring with an alkyne and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropylbut-3-yn-2-one can be achieved through various methods. One common approach involves the cyclopropanation of an appropriate alkyne precursor. For example, the reaction of cyclopropylmagnesium bromide with propargyl bromide under palladium-catalyzed conditions can yield the desired product . Another method involves the use of cyclopropylboronic acid in a Suzuki-Miyaura coupling reaction with a suitable alkyne .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize cost-effective and readily available reagents, such as cyclopropyl iodide and propargyl alcohol, under optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylbut-3-yn-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Reagents such as sodium amide (NaNH2) or organolithium compounds are often used.

Major Products

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

4-Cyclopropylbut-3-yn-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropylbut-3-yn-2-one involves its interaction with various molecular targets. The cyclopropyl group can participate in ring-opening reactions, while the alkyne and ketone groups can undergo nucleophilic addition and substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropylbut-3-yn-2-one is unique due to the combination of a strained cyclopropyl ring, an alkyne, and a ketone in a single molecule. This unique structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C7H8O

Molecular Weight

108.14 g/mol

IUPAC Name

4-cyclopropylbut-3-yn-2-one

InChI

InChI=1S/C7H8O/c1-6(8)2-3-7-4-5-7/h7H,4-5H2,1H3

InChI Key

BFNWGEBEOCYOEI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC1CC1

Origin of Product

United States

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